molecular formula C8H9N3 B1590089 2-(Ethylamino)isonicotinonitrile CAS No. 87121-58-2

2-(Ethylamino)isonicotinonitrile

Cat. No. B1590089
CAS RN: 87121-58-2
M. Wt: 147.18 g/mol
InChI Key: QJJCFTFAVGJRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylamino)isonicotinonitrile is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9N3/c1-2-10-8-7(6-9)4-3-5-11-8/h3-5H,2H2,1H3,(H,10,11) . This indicates the presence of an ethylamino group and a nitrile group in the isonicotinonitrile structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 83-86°C . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Anticancer Assessment

The compound 2-(Ethylamino)isonicotinonitrile serves as a starting material in synthesizing various derivatives with potential anticancer properties. For instance, the synthesis of pyrimidine, thiourea, acetamide, and isoindoline derivatives, among others, has been studied for their anticancer efficacy (Mansour et al., 2021).

Influence on Purine Metabolism

In biomedical research, derivatives of this compound, such as 2-ethylamino-1, 3, 4-thiadiazole, have been shown to influence purine metabolism in developing chick embryos. This research provides insights into the biochemical pathways influenced by these compounds (Krakoff, 1964).

Environmental Degradation Studies

The compound and its derivatives are used in environmental science, particularly in the study of pesticide degradation. For example, research on the degradation of atrazine, a pesticide with a similar structure, helps understand the environmental impact and breakdown processes of such chemicals (Nélieu et al., 2000).

Alzheimer’s Disease Research

In neuroscientific research, derivatives of this compound, such as [18F]FDDNP, are used in positron emission tomography to identify neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease, advancing our understanding of neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Agricultural Applications

In agriculture, compounds similar to this compound, such as atrazine, are studied for their effects on plant growth and soil health. Research in this field helps understand the broader implications of using such chemicals in agriculture (Penner & Early, 1972).

Coordination Chemistry

The compound is also significant in coordination chemistry, where its derivatives are used to synthesize and characterize new coordination polymers with potential applications in materials science (Chen et al., 2002).

Safety and Hazards

2-(Ethylamino)isonicotinonitrile is classified as a hazardous substance. It is a solid that can cause skin and eye irritation. It may also cause respiratory irritation if inhaled . Safety measures include wearing protective clothing and eye protection, and using the substance only in well-ventilated areas .

Future Directions

While specific future directions for 2-(Ethylamino)isonicotinonitrile are not mentioned in the search results, research on related compounds suggests potential applications in CO2 capture . Further studies could explore this potential and other possible uses for this compound.

properties

IUPAC Name

2-(ethylamino)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-10-8-5-7(6-9)3-4-11-8/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJCFTFAVGJRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20521848
Record name 2-(Ethylamino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87121-58-2
Record name 2-(Ethylamino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylamino)isonicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(Ethylamino)isonicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-(Ethylamino)isonicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-(Ethylamino)isonicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-(Ethylamino)isonicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-(Ethylamino)isonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.